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Compound of Interest

Compound Name: N,N-Bis(diphenylphosphino)amine

Cat. No.: B1198248

N,N-Bis(diphenylphosphino)amine, commonly abbreviated as dppa, is a flexible phosphine
ligand with the formula HN(PPhz)2. The presence of two phosphorus atoms and a central
nitrogen atom allows for a variety of coordination modes, making it a valuable ligand in
inorganic and organometallic chemistry. The electronic and steric properties of dppa can be
readily tuned by substitution at the nitrogen atom, influencing the structure and reactivity of its
metal complexes.[1][2] These ligands and their derivatives have found applications in various
catalytic processes, including ethylene oligomerization and cross-coupling reactions.[3]

Coordination Modes of dppa Ligands

The dppa ligand is known to exhibit several distinct coordination modes, primarily dictated by
the nature of the metal center, the steric and electronic properties of the substituents on the
ligand, and the reaction conditions. The three principal coordination modes are monodentate,
bidentate bridging, and bidentate chelating.

Monodentate Coordination

In the monodentate coordination mode, only one of the two phosphorus atoms of the dppa
ligand binds to a single metal center. This mode is often observed when the ligand is in excess
or when steric hindrance prevents chelation or bridging. Complexes featuring monodentate
dppa can serve as precursors for creating more complex multinuclear structures.

Bidentate Bridging Coordination
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The bidentate bridging mode involves the two phosphorus atoms of a single dppa ligand
coordinating to two different metal centers. This arrangement leads to the formation of
binuclear or polynuclear complexes. The flexibility of the P-N-P backbone allows the ligand to
span a wide range of metal-metal distances. This mode is crucial in the design of multimetallic
catalysts and materials with specific electronic or magnetic properties.

Bidentate Chelating Coordination

In the bidentate chelating mode, both phosphorus atoms of the dppa ligand coordinate to the
same metal center, forming a stable four-membered ring. Chelation is generally favored by
entropic factors.[4] The resulting small bite angle of the dppa ligand imposes specific geometric
constraints on the metal complex, which can influence its reactivity and catalytic selectivity.

Visualization of Coordination Modes

The coordination modes of dppa ligands can be effectively visualized using graph
representations.
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Caption: Diagram illustrating the monodentate, bidentate bridging, and bidentate chelating
coordination modes of dppa ligands.
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Quantitative Structural Data

The coordination mode of the dppa ligand significantly influences the structural parameters of
the resulting metal complexes. The following tables summarize key bond lengths and angles
for representative dppa-metal complexes in different coordination modes, as determined by X-
ray crystallography.

Table 1: Bond Lengths in dppa-Metal Complexes

Coordinatio

Complex Metal M-P (A) P-N (A) Ref.
n Mode
Co2(CO)s(p-
Bidentate [Co=(CO)eln
o Medppa)]-0.5 Co 2.232(1) 1.693(3) [5]
Bridging
toluene
2.227(1) 1.696(3)
Co(CO)(n?-
Bidentate [Co(CO)n
) Medppa)z] Co 2.180(1) 1.708(4) [5]
Chelating
[Co(CO)4]
2.185(1) 1.708(4)
2.190(1) 1.708(4)
2.193(1) 1.708(4)

Table 2: Bond Angles in dppa-Metal Complexes
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Coordination

Complex P-N-P (°) P-M-P (°) Ref.
Mode
Co2(CO)s(p-
Bidentate [Co=(CO)eh
o Medppa)]-0.5 118.5(2) - [5]
Bridging
toluene
Co(CO)(n?-
Bidentate [CotCO)n
) Medppa)z] 109.8(2) 69.83(4) [5]
Chelating
[Co(CO)4]
109.9(2) 69.83(4)

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for elucidating the coordination mode of dppa
ligands in solution and the solid state.

3P NMR Spectroscopy

The 31P NMR chemical shift is highly sensitive to the coordination environment of the
phosphorus atoms.[6] In general, coordination to a metal center results in a downfield shift of
the 3P resonance compared to the free ligand. The magnitude of this coordination shift can
provide insights into the nature of the metal-phosphorus bond. For chelating and bridging
modes, the 31P{*H} NMR spectrum often shows a singlet, indicating magnetically equivalent
phosphorus atoms. In some cases, coupling to other NMR-active nuclei on the metal or other
ligands can provide further structural information.

Table 3: 3P NMR Chemical Shifts for dppa-Metal Complexes
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Coordination

Complex Solvent o (ppm) Ref.
Mode
Medppa
Free Ligand (Ph2PN(Me)PPhz  CDCls 47.9 [5]
)
Co2(CO)s(p-
Bidentate [Coa(COll
o Medppa)]-0.5 CDClIs 72.8 [5]
Bridging
toluene
Co(CO)(n?-
Bidentate [Co(cO)n
) Medppa)z] CDCls 80.2 [5]
Chelating
[Co(CO)4]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the coordination of the dppa ligand through
shifts in the P-N stretching frequency. Coordination to a metal center typically leads to a shift in
the v(P-N) band. In carbonyl complexes, the number and position of the v(CO) bands can
provide information about the geometry of the complex and the electronic properties of the
dppa ligand. For instance, a decrease in the CO stretching frequency upon coordination of the
dppa ligand suggests a net donation of electron density from the ligand to the metal, which is
then back-donated to the 1t* orbitals of the CO ligands.

Table 4: IR Stretching Frequencies for dppa-Metal Complexes

Coordinatio . v(P-N) v(CO)
Complex Medium Ref.
n Mode (cm™?) (cm™?)
_ [Co2(CO)s(p- 2038, 1980,
Bidentate
o Medppa)]-0.5  CH2Clz Not reported 1951, 1937, [7]
Bridging
toluene 1827, 1796
Co(CO)(n?-
Bidentate [Co(cO)n
] Medppa)z] CH2Cl2 Not reported 1944, 1882 [7]
Chelating
[Co(CO)4]
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Experimental Protocols
Synthesis of a Bidentate Bridging dppa Complex:
[Co2(CO)s(u-Medppa)][5]

Workflow Diagram:

[Co2(CO)s] + Medppa . o - "
( (1:1 molar ratio) Toluene Stir at 60°C for 2h Cool to room temperature Crystallization Filter and dry [Co2(CO)s(u-Medppa)]

Click to download full resolution via product page
Caption: Synthetic workflow for a bidentate bridging dppa complex.
Detailed Protocol:

e In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl [Co2(CO)s] in
toluene.

e Add an equimolar amount of N-methyl-N,N-bis(diphenylphosphino)amine (Medppa) to the
solution.

« Stir the reaction mixture at 60 °C for 2 hours.
 Allow the solution to cool to room temperature.
» Slowly cool the solution to 4 °C to induce crystallization.

o Collect the resulting red-brown crystals by filtration.

Wash the crystals with cold toluene and dry under vacuum.

Synthesis of a Bidentate Chelating dppa Complex:
[Co(CO)(n*-Medppa)2][Co(CO)4][5]

Workflow Diagram:
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[Co2(CO)s] + Medppa . o - . ¥
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Caption: Synthetic workflow for a bidentate chelating dppa complex.
Detailed Protocol:

» In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl [Co2(CO)s] in
toluene.

e Add three equivalents of N-methyl-N,N-bis(diphenylphosphino)amine (Medppa) to the
solution.

« Stir the reaction mixture at room temperature for 4 hours.

e Cool the solution to 4 °C.

e Yellow plate-like crystals of the product will form.

o Collect the crystals by filtration.

» Wash the crystals with cold toluene and dry under vacuum.

X-ray Crystallography

General Protocol for Small Molecule Crystal Structure Determination:[2][8]

o Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-
ray beam. Diffraction data are collected as a series of images at different crystal orientations.

o Data Processing: The collected images are processed to determine the unit cell parameters
and the intensities of the diffraction spots.
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e Structure Solution: The phase problem is solved using direct methods or Patterson methods
to obtain an initial electron density map.

» Structure Refinement: The atomic model is built into the electron density map and refined
against the experimental data to improve the fit and obtain the final crystal structure.

NMR Spectroscopy

General Protocol for NMR Analysis of Organometallic Complexes:[4][9]

o Sample Preparation: Dissolve 5-20 mg of the complex in a suitable deuterated solvent (e.g.,
CDCls, CeDs, toluene-ds) in an NMR tube. The solution should be homogeneous and free of
solid particles.

o Data Acquisition: Acquire the desired NMR spectra (e.g., *H, 3C{*H}, 32P{*H}) on a high-
resolution NMR spectrometer. For 3P NMR, an external standard (e.g., 85% H3POa) is
typically used for chemical shift referencing.

o Data Processing: Process the acquired data (Fourier transformation, phasing, baseline
correction) to obtain the final spectrum.

o Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to
elucidate the structure of the complex in solution.

Conclusion

N,N-Bis(diphenylphosphino)amine and its derivatives are highly versatile ligands capable of
adopting a range of coordination modes. The ability to fine-tune their steric and electronic
properties through N-substitution allows for the rational design of metal complexes with tailored
structures and reactivities. This guide has provided a detailed overview of the key coordination
modes, their structural and spectroscopic signatures, and the experimental methodologies
used for their synthesis and characterization. This fundamental understanding is crucial for the
continued development of novel catalysts and functional materials based on dppa ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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